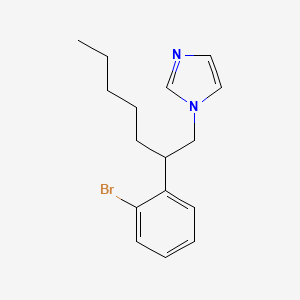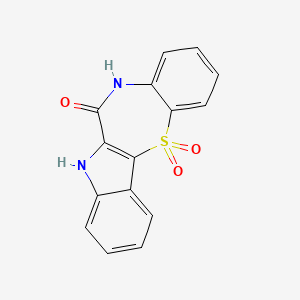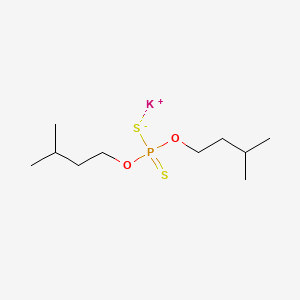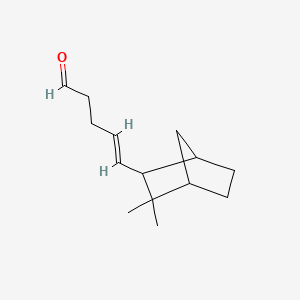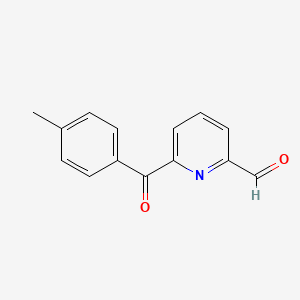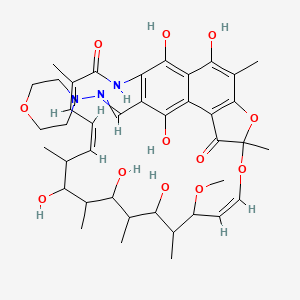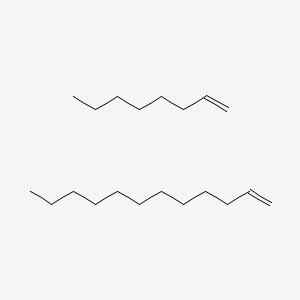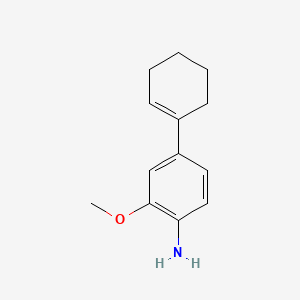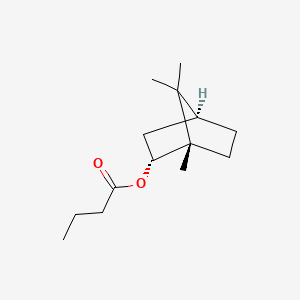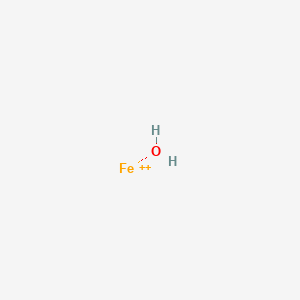
Hydroxyiron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyiron(2+), also known as iron(II) hydroxide, is a chemical compound with the formula Fe(OH)₂. It is a greenish-white solid that is sparingly soluble in water. This compound is of interest due to its role in various chemical and environmental processes, including its use in water treatment and as a precursor to other iron compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyiron(2+) can be synthesized through the reaction of iron(II) salts with alkaline solutions. A common method involves the reaction of iron(II) sulfate (FeSO₄) with sodium hydroxide (NaOH) under anaerobic conditions to prevent oxidation:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
Industrial Production Methods
Industrial production of hydroxyiron(2+) typically involves similar precipitation reactions but on a larger scale. The process is carefully controlled to maintain the purity and prevent the oxidation of iron(II) to iron(III).
Chemical Reactions Analysis
Types of Reactions
Hydroxyiron(2+) undergoes several types of chemical reactions, including:
- In the presence of oxygen, hydroxyiron(2+) can be oxidized to form iron(III) hydroxide:
Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3
Under anaerobic conditions, hydroxyiron(2+) can be reduced to form magnetite (Fe₃O₄) and hydrogen gas:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O
Common Reagents and Conditions
Common reagents used in reactions with hydroxyiron(2+) include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxyiron(2+) include iron(III) hydroxide and magnetite, depending on the reaction conditions.
Scientific Research Applications
Hydroxyiron(2+) has several scientific research applications, including:
Water Treatment: It is used as an adsorbent for removing heavy metals and other contaminants from water.
Environmental Remediation: Hydroxyiron(2+) is employed in the remediation of contaminated soils and groundwater.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of hydroxyiron(2+) involves its ability to undergo redox reactions. In water treatment, for example, hydroxyiron(2+) can adsorb contaminants through ion exchange and surface complexation processes . The molecular targets and pathways involved include the interaction of hydroxyiron(2+) with various ions and molecules in the environment, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydroxyiron(2+) include:
Iron(III) hydroxide (Fe(OH)₃): A brown solid that forms under oxidizing conditions.
Magnetite (Fe₃O₄): A black magnetic mineral that forms under reducing conditions.
Iron(II) carbonate (FeCO₃): A white solid that forms in the presence of carbonate ions.
Uniqueness
Hydroxyiron(2+) is unique due to its specific redox properties and its ability to form stable complexes with various contaminants. This makes it particularly useful in environmental and industrial applications where other iron compounds may not be as effective.
Properties
CAS No. |
12299-69-3 |
|---|---|
Molecular Formula |
FeH2O+2 |
Molecular Weight |
73.86 g/mol |
IUPAC Name |
iron(2+);hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2/q+2; |
InChI Key |
ITHCMTBUBRIKKJ-UHFFFAOYSA-N |
Canonical SMILES |
O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




